molecular formula C13H19NO4 B13482819 Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Cat. No.: B13482819
M. Wt: 253.29 g/mol
InChI Key: PBBLPASSIGZBFX-UHFFFAOYSA-N
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Description

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further substituted with a 4-hydroxy-1-methoxybutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can be achieved through several methods:

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-hydroxy-1-methoxybutan-2-yl group provides additional functional sites for chemical modification and enhances its solubility and reactivity compared to simpler carbamates.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate

InChI

InChI=1S/C13H19NO4/c1-17-10-12(7-8-15)14-13(16)18-9-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)

InChI Key

PBBLPASSIGZBFX-UHFFFAOYSA-N

Canonical SMILES

COCC(CCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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